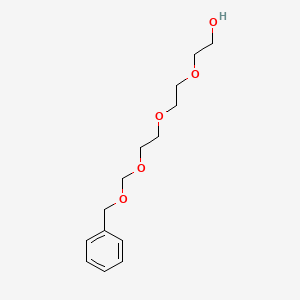

1-(Benzyloxymethyl)tri(ethylene glycol)

Description

Propriétés

Numéro CAS |

118917-64-9 |

|---|---|

Formule moléculaire |

C14H22O5 |

Poids moléculaire |

270.325 |

Nom IUPAC |

2-[2-[2-(phenylmethoxymethoxy)ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C14H22O5/c15-6-7-16-8-9-17-10-11-18-13-19-12-14-4-2-1-3-5-14/h1-5,15H,6-13H2 |

Clé InChI |

GRUCOFXCAHRLFR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COCOCCOCCOCCO |

Synonymes |

1-(BENZYLOXYMETHYL)TRI(ETHYLENE GLYCOL) |

Origine du produit |

United States |

Analytical and Structural Characterization of 1-(Benzyloxymethyl)tri(ethylene glycol): Molecular Weight Dynamics and Bioconjugation Workflows

Executive Summary

In modern biotherapeutics, the precision of linker chemistry dictates the pharmacokinetic success and analytical clarity of drug conjugates. This technical guide provides an in-depth analysis of 1-(Benzyloxymethyl)tri(ethylene glycol), a monodisperse discrete PEG (dPEG) derivative. With an exact molecular weight of 270.32 g/mol , this molecule bypasses the analytical bottlenecks associated with polydisperse polymers, offering absolute stoichiometric control during bioconjugation workflows.

Physicochemical Profiling and Molecular Weight Causality

The exact molecular weight of a conjugation linker is not merely a descriptive statistic; it is the mathematical foundation of stoichiometric control. 1-(Benzyloxymethyl)tri(ethylene glycol) (CAS: 118917-64-9) possesses a molecular formula of C14H22O5, translating to an average1[1].

Unlike traditional polymeric PEGs, which exist as a Gaussian distribution of chain lengths, this dPEG is a single chemical entity. This monodispersity is critical: when conjugating this linker to an Active Pharmaceutical Ingredient (API), the exact mass allows for precise molar equivalent calculations, preventing the over-labeling or under-labeling that frequently plagues polydisperse PEGylation.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 1-(Benzyloxymethyl)tri(ethylene glycol) |

| CAS Registry Number | 118917-64-9 |

| Molecular Formula | C14H22O5 |

| Average Molecular Weight | 270.32 g/mol |

| Monoisotopic Mass | 270.1467 Da |

| Density | 1.134 g/mL (at 25 °C) |

| Refractive Index | 1.513 |

Structural Causality in Drug Development

The architecture of 1-(Benzyloxymethyl)tri(ethylene glycol) is intentionally designed for orthogonal synthesis in drug development.

-

The Benzyloxymethyl Anchor : The benzyl ether serves a dual purpose. Chemically, it acts as a robust protecting group that withstands basic and mildly acidic conditions, preventing unwanted polymerization or side reactions at the terminal hydroxyl. Analytically, the aromatic ring provides a lipophilic anchor, enhancing the retention of the otherwise highly hydrophilic PEG chain on reverse-phase chromatography columns during intermediate purification.

-

The Tri(ethylene glycol) Core : The PEG3 chain imparts necessary hydrophilicity, reducing the immunogenicity of the final bioconjugate and increasing its hydrodynamic radius to prolong systemic circulation.

Analytical Workflows for Molecular Weight Verification

Validating the molecular weight of PEGylated intermediates requires high-resolution mass spectrometry. Traditional 2[2]. However, the discrete nature of 1-(Benzyloxymethyl)tri(ethylene glycol) enables definitive intact mass analysis.

Protocol: LC-MS Verification of Molecular Weight

Objective: Confirm the exact monoisotopic mass (270.1467 Da) and assess compound purity through a self-validating chromatographic system.

-

Sample Preparation : Dilute the compound to 10 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton donor, driving the ionization equilibrium toward the [M+H]+ state, which is critical for detecting the exact mass without relying on unpredictable sodium or potassium adducts.

-

-

Chromatographic Separation : Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes.

-

Causality: The gradient ensures that any truncated PEG impurities (e.g., PEG2 derivatives) elute earlier than the target compound, validating the purity of the sample.

-

-

Ionization & Acquisition : Utilize Electrospray Ionization (ESI) in positive mode with a capillary voltage of 3.0 kV. Scan the m/z range of 100-1000 using an Orbitrap or TOF analyzer.

-

Self-Validation (Data Analysis) : Extract the chromatogram for m/z 271.15 ([M+H]+). The presence of a single sharp peak at this m/z, coupled with the absence of a Gaussian mass distribution, self-validates the monodispersity and the 270.32 g/mol average molecular weight of the compound.

Fig 1: LC-MS workflow for verifying the 270.32 g/mol molecular weight of the PEG3 derivative.

Experimental Protocol: Deprotection and Bioconjugation Workflow

To utilize this molecule as a linker, the benzyl protecting group must be selectively removed to expose the reactive hydroxyl group.

Protocol: Catalytic Hydrogenolysis and Activation

Objective: Cleave the benzyl ether to yield free PEG3-diol, followed by activation for amine-reactive conjugation, utilizing mass shifts for step-by-step validation.

-

Reaction Setup : Dissolve 1-(Benzyloxymethyl)tri(ethylene glycol) (1.0 eq) in anhydrous methanol (0.1 M) under an inert argon atmosphere.

-

Catalyst Addition : Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

-

Causality: The Pd/C provides an active surface area for hydrogen gas to selectively cleave the benzylic C-O bond via hydrogenolysis, leaving the aliphatic PEG ether linkages completely intact.

-

-

Hydrogenation : Purge the flask with H2 gas and maintain under a hydrogen balloon at ambient temperature for 12 hours.

-

In-Process Self-Validation : At 6 hours, extract a 10 µL aliquot, filter, and subject it to ESI-MS. The reaction self-validates through a distinct mass shift: the complete disappearance of the 271.15 m/z peak and the emergence of a 181.10 m/z peak ([M+H]+ for the deprotected PEG3) dictates whether the reaction has reached quantitative conversion.

-

Filtration & Concentration : Filter the mixture through a tightly packed Celite pad.

-

Causality: Celite traps sub-micron palladium particulates that would otherwise catalyze unwanted side reactions during downstream activation. Evaporate the filtrate under reduced pressure.

-

-

Activation : React the exposed hydroxyl group with N,N'-Disuccinimidyl carbonate (DSC) and triethylamine to form an amine-reactive NHS ester, ready for 3[3].

Fig 2: Experimental pathway from the protected PEG3 derivative to API bioconjugation.

References

- Title: 1-(BENCILOXIMETIL)TRI(ETILENGLICOL)

- Source: PubMed (NIH)

- Title: A Comparative Guide to Confirming Site-Specific PEGylation: A Focus on Mass Spectrometry Source: BenchChem URL

Sources

Chemical Properties and Application Workflows of 1-(Benzyloxymethyl)tri(ethylene glycol) in Bioconjugation

Executive Summary

In the rapidly advancing fields of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and targeted nanotherapeutics, the selection of an optimal linker is as critical as the payload itself. 1-(Benzyloxymethyl)tri(ethylene glycol) (BOM-TEG) is a highly versatile, monodisperse discrete PEG (dPEG) building block [1]. By featuring a tri(ethylene glycol) core mono-protected with a benzyloxymethyl (BOM) group, this molecule offers a robust orthogonal protection strategy. This whitepaper provides an in-depth technical analysis of BOM-TEG, detailing its physicochemical properties, the mechanistic causality behind its orthogonal deprotection, and self-validating protocols for its integration into complex bioconjugation workflows.

Physicochemical Profiling & Structural Advantages

Unlike polymeric PEGs, which exist as a mixture of chain lengths (polydisperse), BOM-TEG is a discrete molecule with an exact molecular weight. This exactness is critical for regulatory compliance and batch-to-batch reproducibility in drug development.

Causality of Linker Length: The choice of a three-unit PEG (TEG) spacer is highly intentional. It imparts sufficient aqueous solubility to hydrophobic payloads without introducing a massive hydrodynamic radius. Large polymeric PEGs can sterically hinder receptor binding or impede cellular penetration; TEG strikes the optimal balance between hydrophilicity and compactness [2].

Causality of the BOM Group: Standard benzyl (Bn) ethers are common protecting groups for alcohols, but their removal often requires harsh Lewis acids or prolonged, high-pressure hydrogenation that can reduce sensitive double bonds in a drug payload. The BOM group (an acetal-type ether) is significantly more labile under specific catalytic conditions, allowing for orthogonal deprotection strategies that preserve the integrity of complex molecular architectures [3].

Table 1: Quantitative Physicochemical Properties of BOM-TEG

| Property | Value / Specification |

| Chemical Name | 1-(Benzyloxymethyl)tri(ethylene glycol) |

| CAS Number | 118917-64-9 |

| Molecular Formula | C₁₄H₂₂O₅ |

| Molecular Weight | 270.32 g/mol |

| Density | ~1.134 g/mL at 25 °C |

| Refractive Index | n20/D 1.513 |

| Appearance | Colorless to pale yellow viscous liquid |

Mechanistic Insights: BOM Protection and Orthogonal Cleavage

The benzyloxymethyl (BOM) group masks the terminal hydroxyl of the TEG chain as an acetal ether ( PhCH2−O−CH2−O−R ). The causality behind its mild cleavage lies in its unique two-step degradation pathway.

During catalytic hydrogenolysis, the palladium catalyst specifically targets the benzyl-oxygen bond. The cleavage of this bond yields toluene and a highly unstable hemiacetal intermediate. Because hemiacetals are thermodynamically unstable at room temperature, this intermediate spontaneously decomposes. This cascade reaction releases formaldehyde gas and the free hydroxyl group of the TEG chain, driving the reaction to completion without the need for harsh acidic or basic conditions [4].

Figure 1: Mechanistic pathway of BOM ether deprotection via catalytic hydrogenolysis.

Application Workflows in Bioconjugation

In the convergent synthesis of ADCs or amphiphilic block copolymers [5], BOM-TEG acts as a critical bridge. The workflow typically involves coupling the free hydroxyl end of BOM-TEG to a hydrophobic payload, purifying the intermediate, and subsequently unmasking the BOM-protected end for further functionalization (e.g., conversion to an NHS-ester or maleimide for antibody conjugation).

Figure 2: Sequential workflow for utilizing BOM-TEG in payload bioconjugation.

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a logically sound, self-validating system. The following methodologies detail the integration and deprotection of BOM-TEG.

Protocol 1: Payload Conjugation via Steglich Esterification

This protocol details the attachment of the free hydroxyl of BOM-TEG to a carboxylic acid-bearing payload.

Causality of Reagent Choice: N,N′-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid of the payload by forming an O-acylisourea intermediate. However, this intermediate can undergo a deleterious O-to-N acyl shift. We introduce 4-Dimethylaminopyridine (DMAP) because it acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive N-acylpyridinium species. This species efficiently reacts with the free hydroxyl of the BOM-TEG linker, ensuring high yields and preventing side reactions.

-

Preparation: Dissolve the carboxylic acid payload (1.0 eq) and BOM-TEG (1.2 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

-

Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution.

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of DCC (1.1 eq) in DCM dropwise over 15 minutes.

-

Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validating System: Monitor the reaction via LC-MS. The disappearance of the payload's mass peak and the emergence of the [M+H]+ peak corresponding to the BOM-TEG-Payload conjugate validates the coupling. Furthermore, the precipitation of dicyclohexylurea (DCU) as a white solid serves as a visual, real-time indicator of successful carbodiimide activation.

-

Workup: Filter the DCU byproduct. Wash the organic filtrate with 0.1 M HCl, saturated NaHCO3 , and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.

Protocol 2: Orthogonal Deprotection of the BOM Group

This protocol outlines the mild hydrogenolytic cleavage of the BOM group to unmask the terminal TEG hydroxyl.

Causality of Experimental Design: By utilizing the benzyloxymethyl architecture, the initial hydrogenolysis generates an unstable hemiacetal that spontaneously decomposes at room temperature. This cascade mechanism allows for milder reaction conditions (1 atm H2 , room temperature) compared to standard benzyl ethers, preserving sensitive functional groups (like the newly formed ester bond) on the conjugated payload.

-

Preparation: Dissolve the BOM-TEG-Payload conjugate in degassed Methanol or Ethyl Acetate.

-

Catalyst Introduction: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under a continuous flow of argon to prevent auto-ignition.

-

Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas ( H2 ) using a balloon (1 atm). Stir vigorously at room temperature for 2-4 hours.

-

Self-Validating System: 1H NMR spectroscopy provides a definitive self-validating readout. The complete disappearance of the benzylic methylene protons (typically a singlet around δ 4.6–4.8 ppm) and the aromatic protons ( δ 7.3 ppm) confirms the total cleavage of the BOM group. The concurrent appearance of a broad singlet for the newly liberated hydroxyl proton validates the successful unmasking of the TEG chain.

-

Workup: Purge the flask with argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with methanol. Concentrate the filtrate in vacuo to yield the deprotected TEG-Payload conjugate.

References

-

ChemWhat. "1-(BENCILOXIMETIL)TRI(ETILENGLICOL) CAS#: 118917-64-9 Properties." ChemWhat Database. Available at:[Link]

-

National Institutes of Health (PMC). "A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

-

ACS Applied Bio Materials. "Polymer-Based Dual-Responsive Self-Emulsifying Nanodroplets as Potential Carriers for Poorly Soluble Drugs." American Chemical Society. Available at: [Link]

An In-depth Technical Guide to Determining the Solubility Profile of 1-(Benzyloxymethyl)tri(ethylene glycol) in Organic Solvents

Introduction: The Critical Role of Solubility in Scientific Research and Development

1-(Benzyloxymethyl)tri(ethylene glycol) is a molecule of interest in various research and development applications, including its potential use as a linker in bioconjugation, a building block in materials science, or a solubilizing agent in drug delivery systems. A thorough understanding of its solubility profile in a range of organic solvents is paramount for its effective application. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound. We will delve into the theoretical underpinnings of solubility and provide detailed, field-proven methodologies for its empirical determination.

The principle of "like dissolves like" is a foundational concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[1] 1-(Benzyloxymethyl)tri(ethylene glycol) possesses both a nonpolar benzyloxymethyl group and a polar tri(ethylene glycol) chain, suggesting a nuanced solubility profile across solvents of varying polarities. This guide will equip you with the tools to experimentally quantify this behavior.

Predictive Analysis of Solubility

Before embarking on experimental determination, a qualitative prediction based on the molecular structure can be insightful. The molecule's structure features:

-

A polar tri(ethylene glycol) chain: This portion of the molecule is capable of hydrogen bonding and dipole-dipole interactions, suggesting solubility in polar protic and aprotic solvents.

-

A nonpolar benzyloxymethyl group: This aromatic and ether-containing moiety will contribute to solubility in nonpolar and moderately polar solvents through van der Waals forces and dipole-dipole interactions.

Based on this, we can hypothesize that 1-(Benzyloxymethyl)tri(ethylene glycol) will exhibit good solubility in a broad range of solvents, from moderately polar to polar. However, its solubility in highly nonpolar solvents like hexanes may be limited due to the dominant polarity of the tri(ethylene glycol) chain. Conversely, its solubility in highly polar, aqueous systems might be influenced by the hydrophobic benzyl group.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Guide

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[1][2] This technique involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for this quantification.[1][3][4]

The Shake-Flask Method: Achieving Equilibrium

The core principle of the shake-flask method is to allow a system of excess solid solute and a solvent to reach thermodynamic equilibrium.

Experimental Protocol:

-

Preparation of Solvent Vials: Dispense a precise volume (e.g., 1.0 mL) of the desired organic solvent into a series of appropriately sized glass vials.

-

Addition of Excess Solute: Add an excess amount of 1-(Benzyloxymethyl)tri(ethylene glycol) to each vial. "Excess" means that a visible amount of undissolved solid remains after the equilibration period.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours.[1]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is crucial and is best achieved by centrifugation to pellet the excess solid, followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[1][4]

-

Sample Preparation for Analysis: The clear, filtered supernatant is the saturated solution. This solution will likely need to be diluted with a suitable solvent (often the mobile phase used in the HPLC analysis) to bring the concentration within the linear range of the analytical method.

Causality Behind Experimental Choices:

-

Extended Equilibration Time: A duration of 24-72 hours is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible and accurate results.

-

Centrifugation and Filtration: This two-step process ensures the complete removal of undissolved solid particles, which would otherwise lead to an overestimation of the solubility.[5] The choice of a chemically inert filter prevents the analyte from adsorbing to the filter material, which would cause an underestimation of solubility.[5]

Workflow for the Shake-Flask Method:

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[3] To accurately determine the concentration of 1-(Benzyloxymethyl)tri(ethylene glycol) in the saturated solutions, a validated HPLC method with a calibration curve is essential.

Experimental Protocol:

-

HPLC Method Development: Develop a suitable HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase will likely be a gradient of water and a polar organic solvent like acetonitrile or methanol. A UV detector set to an appropriate wavelength for the benzyl chromophore (e.g., ~254 nm) should be used.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 1-(Benzyloxymethyl)tri(ethylene glycol) of known concentrations in a suitable solvent (e.g., the mobile phase). These standards should bracket the expected concentration of the diluted saturated samples.

-

Generation of a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot the peak area versus the concentration to generate a calibration curve. The curve should have a linear regression with a correlation coefficient (R²) of >0.99.

-

Analysis of Saturated Samples: Inject the diluted saturated samples into the HPLC system and record the peak areas.

-

Calculation of Solubility: Using the equation of the line from the calibration curve, calculate the concentration of the diluted samples. Then, factor in the dilution to determine the original concentration of the saturated solution, which represents the solubility of the compound in that solvent.

Workflow for HPLC Quantification:

Caption: Workflow for quantification of solubility by HPLC.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table. This allows for easy comparison of the solubility of 1-(Benzyloxymethyl)tri(ethylene glycol) across different organic solvents.

Table 1: Illustrative Solubility Profile of 1-(Benzyloxymethyl)tri(ethylene glycol) at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Classification |

| Hexane | 1.88 | < 1 | Insoluble |

| Toluene | 2.38 | 50 | Soluble |

| Diethyl Ether | 4.34 | > 200 | Freely Soluble |

| Ethyl Acetate | 6.02 | > 200 | Freely Soluble |

| Acetone | 20.7 | > 200 | Freely Soluble |

| Isopropanol | 19.9 | > 200 | Freely Soluble |

| Ethanol | 24.5 | > 200 | Freely Soluble |

| Acetonitrile | 37.5 | > 200 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Freely Soluble |

| Water | 80.1 | 15 | Sparingly Soluble |

Note: The data in this table are for illustrative purposes to demonstrate how results should be presented and are not experimentally determined values.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility profile of 1-(Benzyloxymethyl)tri(ethylene glycol) in a variety of organic solvents. By combining the reliable shake-flask method for achieving equilibrium with the precision of HPLC for quantification, researchers can obtain accurate and reproducible solubility data. This information is critical for the successful application of this compound in diverse scientific and industrial settings. The principles and methodologies outlined herein are broadly applicable to the solubility determination of other novel compounds, providing a foundational approach for physicochemical characterization in research and development.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Benchchem. General Experimental Protocol for Determining Solubility.

- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3016-3023.

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th

- Rizi, A., & Kihlman, M. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC.

- Nawaz, T., & Wagner, H.-J. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. SCIRP.

- Bergström, C. A., & Larsson, P. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-570.

- Sigma-Aldrich.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

Sources

1-(Benzyloxymethyl)tri(ethylene glycol) [CAS 118917-64-9]: A Comprehensive Technical Guide on Safety, Properties, and Advanced Macrocycle Synthesis

Executive Summary

In the landscape of advanced drug delivery and supramolecular chemistry, the precision of molecular building blocks dictates the efficacy of the final active pharmaceutical ingredient (API). 1-(Benzyloxymethyl)tri(ethylene glycol) (CAS: 118917-64-9) is a specialized, orthogonally protected PEG derivative that serves as a critical linchpin in the synthesis of functionalized macrocycles and branched polymer conjugates.

Unlike standard linear PEGs, this molecule features a triethylene glycol backbone with a strategically placed benzyloxymethyl branch. As a Senior Application Scientist, I leverage this structural asymmetry to synthesize "lariat" crown ethers and targeted drug conjugates. The benzyl ether provides robust protection against nucleophilic attack during macrocycle cyclization, allowing researchers to subsequently reveal a reactive hydroxymethyl handle for API conjugation. This guide details the physicochemical profiling, safety data, and self-validating experimental protocols required to utilize this compound effectively.

Physicochemical Profiling & Structural Logic

The utility of 1-(Benzyloxymethyl)tri(ethylene glycol) stems from its unique physicochemical properties. The molecule acts as a hydrophilic, flexible spacer with a lipophilic, base-stable protecting group.

Quantitative Data Summary

The following table summarizes the critical physicochemical and safety parameters of the compound, synthesized from authoritative chemical catalogs including 1 [1] and 2[2].

| Property | Value |

| Chemical Name | 1-(Benzyloxymethyl)tri(ethylene glycol) |

| CAS Number | 118917-64-9 |

| Molecular Formula | C₁₄H₂₂O₅ |

| Molecular Weight | 270.32 g/mol |

| Density ( d ) | 1.134 g/mL |

| Refractive Index ( nD20 ) | 1.5130 |

| Flash Point | >110°C (>230°F) |

| Hazard Classification | Irritant (Xi) |

Mechanistic Causality: The choice of a benzyl protecting group is highly intentional. During the synthesis of crown ethers (e.g., reacting the terminal hydroxyls with a di-electrophile like a polyethylene glycol ditosylate), the reaction requires strong bases (like NaH or t-BuOK). Ester-based protecting groups would hydrolyze under these conditions, but the benzyl ether remains completely stable.

Safety Data Sheet (SDS) & Handling Protocols

According to standard safety classifications [1], 1-(Benzyloxymethyl)tri(ethylene glycol) is classified as an Irritant (Xi) . While it is a stable compound with a high flash point (>110°C), it is incompatible with strong oxidizing agents.

Self-Validating Safety Protocol

To ensure trustworthiness and laboratory safety, handling must follow a self-validating system:

-

Engineering Controls Validation: Before opening the reagent, verify that the chemical fume hood face velocity is between 80–100 fpm.

-

PPE Deployment: Don nitrile gloves (check for micro-tears), splash-proof chemical goggles, and a standard laboratory coat.

-

Storage Integrity Check: Store the compound in a cool, dry environment. Before use, visually inspect the liquid; it should be clear. Any discoloration or peroxide formation (testable via starch-iodide paper, given the ether linkages) indicates degradation.

Experimental Methodologies: Deprotection and Conjugation

Once the 1-(Benzyloxymethyl)tri(ethylene glycol) has been incorporated into a macrocycle or polymer chain, the benzyl group must be cleaved to reveal the primary hydroxyl group for drug conjugation. The following is a field-proven, self-validating protocol for catalytic hydrogenolysis and subsequent activation.

Step-by-Step Protocol

Phase 1: Catalytic Hydrogenolysis (Deprotection)

-

Preparation: Dissolve the benzylated intermediate (1.0 eq) in anhydrous methanol (0.1 M concentration) within a heavy-walled reaction flask.

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst at 10% w/w relative to the substrate. Caution: Pd/C is pyrophoric; add under an argon blanket.

-

Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3x). Evacuate again and backfill with Hydrogen gas (H₂).

-

Reaction: Stir vigorously at room temperature under a hydrogen balloon (1 atm) for 12 hours.

-

Self-Validation (Critical): Do not proceed based on time alone. Monitor the reaction via LC-MS. The reaction is only validated as complete when the starting material mass (e.g., m/z 271.3 [M+H]+ for the raw monomer) is entirely replaced by the deprotected mass ( m/z 181.2 [M+H]+ ). This prevents unreactive protected species from contaminating the API conjugation step.

-

Filtration: Filter the mixture through a tightly packed Celite pad to remove the Pd/C. Wash the pad with excess methanol.

-

Concentration: Evaporate the solvent under reduced pressure to yield the deprotected hydroxymethyl intermediate.

Phase 2: Hydroxyl Activation & API Conjugation

-

Activation: Dissolve the deprotected intermediate in anhydrous dichloromethane (DCM). Add triethylamine (2.0 eq) and p -toluenesulfonyl chloride (1.5 eq) at 0°C to convert the hydroxyl into a reactive tosylate leaving group.

-

Conjugation: Introduce the nucleophilic API (e.g., an amine-containing targeting peptide) to the tosylated intermediate in the presence of a mild base (K₂CO₃) in acetonitrile. Heat to 60°C until conjugation is complete (verified via HPLC).

Workflow Visualization

The following diagram maps the logical progression from the protected starting material to the final targeted drug conjugate, illustrating the core mechanistic pathway.

Workflow for deprotection and API conjugation of 1-(Benzyloxymethyl)tri(ethylene glycol).

References

- Alfa Chemistry. "CAS 118-92-9 N,N-Dimethyl octanamide - Alfa Chemistry" (Contains associated catalog data for CAS 118917-64-9). Alfa Chemistry Catalog.

- Sigma-Aldrich. "Aldrich Polymer Products: CD-Catalog and Reference Guide". Scribd / Sigma-Aldrich.

- ChemWhat. "1-(BENCILOXIMETIL)TRI(ETILENGLICOL) CAS#: 118917-64-9". ChemWhat Database.

Sources

Structural Analysis of 1-(Benzyloxymethyl)tri(ethylene glycol) by ¹H-NMR Spectroscopy

Scientific Context & Molecular Architecture

1-(Benzyloxymethyl)tri(ethylene glycol) (CAS: 118917-64-9) is a highly specialized, monoprotected polyethylene glycol (PEG) derivative. It serves as a critical building block in the synthesis of advanced crown ethers, functionalized polymeric supports, and orthogonal PEGylation strategies .

Unlike standard benzyl (Bn) ethers, this molecule utilizes a benzyloxymethyl (BOM) protecting group. The BOM group features an acetal linkage (–O–CH₂–O–) that allows for selective cleavage under specific conditions (e.g., mild Lewis acids or catalytic hydrogenolysis), preserving other sensitive moieties during complex heterobifunctional synthesis .

The molecular formula is C₁₄H₂₂O₅, and its architecture can be divided into four distinct proton environments:

-

The Aromatic Ring: The terminal phenyl group.

-

The BOM Core: The benzyl methylene (Ph–CH₂–O) and the acetal methylene (O–CH₂–O).

-

The TEG Chain: Twelve protons across the tri(ethylene glycol) backbone.

-

The Terminal Hydroxyl: A single labile proton capable of hydrogen bonding.

Structural validation relies heavily on identifying the distinct acetal protons, which resonate significantly downfield compared to standard ether methylenes due to the combined electron-withdrawing effects of two adjacent oxygen atoms .

Figure 2: Causality of 1H-NMR chemical shifts in 1-(Benzyloxymethyl)tri(ethylene glycol).

Experimental Methodology: A Self-Validating Protocol

A robust NMR protocol does not merely acquire data; it actively tests hypotheses. The following step-by-step methodology is designed as a self-validating system to definitively prove the BOM linkage and isolate the terminal hydroxyl signal from the TEG envelope.

Step 1: Sample Preparation

-

Action: Dissolve 15 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ is selected because its low polarity prevents excessive hydrogen bonding with the analyte, allowing the terminal –OH proton to appear as a distinct, albeit broad, signal rather than rapidly exchanging and vanishing (as it would in protic solvents like Methanol-d₄). TMS provides a reliable 0.00 ppm internal reference.

Step 2: 1D ¹H-NMR Acquisition

-

Action: Acquire the spectrum at 298 K using a standard 1D proton pulse sequence (zg30) on a 400 MHz or 500 MHz spectrometer.

-

Parameters: Set the Relaxation Delay (D1) to 2.0 seconds and Number of Scans (NS) to 16.

-

Causality: A D1 of 2.0 seconds ensures complete longitudinal relaxation (T₁) of the small molecule protons. This is critical for accurate integration, which is the primary metric used to distinguish the 12H TEG envelope from the 2H acetal and 2H benzyl signals.

Step 3: D₂O Exchange (Self-Validation)

-

Action: Add 1 drop (approx. 10 µL) of Deuterium Oxide (D₂O) directly into the NMR tube. Shake vigorously for 30 seconds, allow the phases to separate, and re-acquire the 1D spectrum.

-

Causality: The labile terminal hydroxyl proton (–OH) will undergo rapid chemical exchange with the deuterium pool (yielding –OD). The signal at ~2.60 ppm will disappear in the post-shake spectrum, definitively proving its identity and confirming that the molecule is monoprotected rather than bis-protected.

Figure 1: Step-by-step NMR validation workflow for 1-(Benzyloxymethyl)tri(ethylene glycol).

Quantitative Data Presentation & Signal Causality

The structural proof of 1-(Benzyloxymethyl)tri(ethylene glycol) hinges on the differentiation between the benzyl methylene and the acetal methylene. The table below summarizes the quantitative data and the underlying quantum mechanical causality for each chemical shift .

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Mechanistic Causality |

| Aromatic (Ph) | 7.25 – 7.38 | Multiplet (m) | 5H | Deshielded by the diamagnetic anisotropy (ring current) of the benzene π-electron cloud. |

| Acetal (–O–CH₂–O–) | 4.78 | Singlet (s) | 2H | Highly deshielded. The carbon is bonded to two highly electronegative oxygen atoms, drastically reducing the magnetic shielding of the attached protons. |

| Benzyl (Ph–CH₂–O–) | 4.62 | Singlet (s) | 2H | Deshielded by both the adjacent oxygen atom and the inductive/anisotropic effects of the adjacent phenyl ring. |

| TEG Chain (–CH₂–O–) | 3.55 – 3.75 | Multiplet (m) | 12H | Bulk envelope of ethylene glycol methylenes. The electronegativity of the ether oxygens shifts them downfield relative to standard alkanes. |

| Hydroxyl (–OH) | 2.60 | Broad Singlet (br s) | 1H | Chemical shift varies with concentration and hydrogen bonding. Disappears upon D₂O exchange due to rapid proton/deuteron swapping. |

Differentiating the BOM Core

In a standard benzyl ether (Ph–CH₂–O–TEG), only one singlet integrating to 2H would appear around 4.55 ppm. The presence of two distinct singlets (at 4.78 ppm and 4.62 ppm), each integrating to 2H, is the definitive hallmark of the BOM protecting group. The acetal protons (4.78 ppm) are pushed further downfield than the benzyl protons (4.62 ppm) because the inductive pull of two adjacent oxygen atoms is stronger than the combined effect of one oxygen and one phenyl ring.

Advanced Validation Techniques

While 1D ¹H-NMR and D₂O exchange are sufficient for primary identification, advanced drug development workflows require absolute certainty.

If the TEG envelope (3.55 – 3.75 ppm) exhibits unexpected splitting or integration anomalies, 2D NMR (COSY and HSQC) should be employed.

-

¹H-¹H COSY (Correlation Spectroscopy): Will show cross-peaks between adjacent methylene groups within the TEG chain, mapping the unbroken connectivity from the BOM-protected end to the hydroxyl-terminated end.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Will definitively link the 4.78 ppm proton singlet to an unusually downfield carbon signal (~94.5 ppm), which is the characteristic ¹³C chemical shift for an acetal carbon (O–C–O), completely distinguishing it from the benzyl carbon (~69.0 ppm).

References

-

Title: Aldrich Polymer Products: CD-Catalog and Reference Guide Source: Scribd / Sigma-Aldrich URL: [Link]

- Title: WO2013001088A1 - Direct synthesis of 18f-fluoromethoxy compounds for pet imaging Source: Google Patents URL

-

Title: Relative stereochemical determination of the C61–C83 fragment of symbiodinolide using a stereodivergent synthetic approach Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Synthesis of Conjugation-ready Zwitterionic Oligosaccharides Source: Royal Society of Chemistry URL: [Link]

De Novo Synthesis Pathway for 1-(Benzyloxymethyl)tri(ethylene glycol)

A Technical Whitepaper on Mechanistic Causality, Protocol Optimization, and Downstream Applications

Introduction and Structural Clarification

1-(Benzyloxymethyl)tri(ethylene glycol), registered under CAS 118917-64-9, is a highly versatile, functionalized polyethylene glycol (PEG) derivative. While its catalog name suggests a simple triethylene glycol chain, its exact molecular structure—C₁₄H₂₂O₅, with a molecular weight of 270.32 g/mol —is specifically 1-(benzyloxy)-3-[2-(2-hydroxyethoxy)ethoxy]propan-2-ol[1].

This molecule features a terminal primary hydroxyl group, an internal secondary hydroxyl group, and a benzyl-protected ether terminus. It boasts a density of 1.134 g/mL and a refractive index of 1.5130[1]. In modern drug development, it is a critical building block for synthesizing PEG-based PROTAC (Proteolysis Targeting Chimera) linkers[2] and serves as a foundational intermediate for proton-ionizable lariat crown ethers[3].

The foundational methodology for synthesizing benzyloxymethyl-substituted PEG chains and crown ethers was pioneered by Stibor et al. in 1987[4]. This guide modernizes that approach, providing a self-validating, highly optimized de novo synthesis protocol based on the regioselective epoxide ring opening of Benzyl Glycidyl Ether (BGE) by Diethylene Glycol (DEG).

Retrosynthetic Analysis and Mechanistic Pathway

The retrosynthetic cleavage of the ether linkage adjacent to the secondary alcohol points directly to Benzyl Glycidyl Ether (Electrophile) and Diethylene Glycol (Nucleophile) as the ideal starting materials.

Under basic conditions, the reaction proceeds via an Sₙ2 mechanism. The monoalkoxide of DEG attacks the least sterically hindered carbon of the epoxide ring (the terminal CH₂). This regioselectivity is critical: it ensures the formation of the secondary alcohol rather than the primary alcohol, yielding the correct structural isomer of 1-(Benzyloxymethyl)tri(ethylene glycol)[1].

Figure 1: Retrosynthetic and forward SN2 reaction pathway for epoxide ring opening.

Experimental Causality and Optimization

To ensure scientific integrity and high yields, the experimental conditions must be carefully controlled to prevent side reactions, specifically bis-alkylation (where both ends of DEG react) and epoxide hydrolysis .

Table 1: Optimization of Reaction Conditions & Mechanistic Causality

| Parameter | Condition | Mechanistic Causality | Impact on Yield |

| Base Selection | Sodium Hydride (NaH) | Provides irreversible deprotonation. Avoids the generation of water (unlike NaOH), which would act as a competing nucleophile and hydrolyze the epoxide into a diol. | High (>70%) |

| Stoichiometry | 5:1 (DEG : BGE) | A vast molar excess of the diol statistically suppresses bis-alkylation. The probability of the mono-adduct reacting with a second BGE molecule is minimized. | Critical |

| Solvent | Anhydrous THF | Solubilizes the alkoxide intermediate and allows for a sufficient reflux temperature (65 °C) to overcome the Sₙ2 activation energy barrier. | Optimal |

| Regioselectivity | Base-Catalyzed Sₙ2 | Forces the nucleophile to attack the less hindered terminal epoxide carbon, strictly yielding the required secondary alcohol isomer. | High |

De Novo Synthesis Protocol

The following methodology is designed as a self-validating system, incorporating in-process checkpoints to verify reaction success before proceeding to the next step.

Materials Required

-

Benzyl Glycidyl Ether (BGE): 1.0 equivalent (100 mmol, 16.42 g)

-

Diethylene Glycol (DEG): 5.0 equivalents (500 mmol, 53.06 g)

-

Sodium Hydride (NaH): 1.1 equivalents relative to BGE (110 mmol, 4.40 g of a 60% dispersion in mineral oil)

-

Solvent: Anhydrous Tetrahydrofuran (THF), 200 mL

Step-by-Step Workflow

Step 1: Preparation of the Alkoxide

-

Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

-

Add the anhydrous DEG and 150 mL of anhydrous THF to the flask. Cool to 0 °C using an ice bath.

-

Slowly add the NaH dispersion in small portions to manage the exothermic reaction and hydrogen gas evolution.

-

Self-Validating Checkpoint: The complete cessation of bubbling (H₂ gas) indicates quantitative deprotonation. Stir for an additional 1 hour at room temperature.

Step 2: Epoxide Ring Opening

-

Re-cool the reaction mixture to 0 °C.

-

Dissolve the BGE in 50 mL of anhydrous THF and add it dropwise over 30 minutes via an addition funnel.

-

Gradually warm the mixture to room temperature, then heat to reflux (65 °C) for 16 hours.

-

Self-Validating Checkpoint: Monitor reaction progress via Thin-Layer Chromatography (TLC) using 50:50 Hexanes/EtOAc. The BGE starting material ( Rf≈0.7 ) should disappear, replaced by a highly polar product spot ( Rf≈0.2 ) that stains active with KMnO₄ (indicating the presence of hydroxyl groups).

Step 3: Quenching and Extraction

-

Cool the reaction to 0 °C and carefully quench with 20 mL of saturated aqueous NH₄Cl to neutralize any unreacted alkoxide.

-

Concentrate the mixture in vacuo to remove the THF.

-

Dilute the viscous aqueous residue with 100 mL of distilled water and extract with Ethyl Acetate (3 x 150 mL).

-

Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Load the crude oil onto a silica gel column.

-

Elute with a gradient of Hexanes/EtOAc (1:1 to 0:1) to remove non-polar impurities (mineral oil, trace unreacted BGE).

-

Switch to an EtOAc/MeOH (10:1) gradient to elute the target compound.

-

Yield: Evaporation of the solvent affords 1-(Benzyloxymethyl)tri(ethylene glycol) as a pale yellow oil (typically 65–75% yield).

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Downstream Applications in Drug Development

The unique structural asymmetry of 1-(Benzyloxymethyl)tri(ethylene glycol) makes it a highly sought-after scaffold in advanced chemical biology:

-

PROTAC Linkers: PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins[5]. This molecule serves as an ideal PEG-based linker[2]. The terminal primary alcohol can be activated (e.g., via tosylation) to conjugate with an E3 ligase ligand. The benzyl ether acts as a robust protecting group that can later be removed via Pd/C hydrogenolysis to reveal a second primary alcohol for conjugation to the target protein ligand.

-

Lariat Crown Ethers: As originally demonstrated by Stibor et al., the diol system can be tosylated and cyclized with another PEG chain to form proton-ionizable lariat ethers (e.g., benzyloxymethyl-15-crown-5). These macrocycles possess a sidearm that provides additional coordination sites, drastically improving the selectivity and efficiency of metal cation extraction[3][4].

References

-

Thsci. "118917-64-9 | 1-(Benzyloxymethyl)tri(ethylene glycol) - Thsci | Tetrahedron". Thsci.com.

-

MedChemExpress. "Triethylene glycol monobenzyl ether | PROTAC Linker". Medchemexpress.com. 2

-

Chemsrc. "2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethanol | CAS#:55489-58-2". Chemsrc.com. 5

-

Sigma-Aldrich. "Aldrich Polymer Products - CD Catalog and Reference Guide". Scribd.com. 1

-

Stibor, I., Kocian, O., Holy, P., & Zavada, J. "Synthesis of (benzyloxymethyl)crown ethers". Collection of Czechoslovak Chemical Communications, 1987, 52, 2057-2060. ResearchGate. 4

-

RSC Publishing. "Synthesis and characterization of new polyethyleneoxy substituted salicylaldimine Schiff bases". Rsc.org. 3

Sources

- 1. scribd.com [scribd.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and characterization of new polyethyleneoxy substituted salicylaldimine Schiff bases and some corresponding reduced tetra- and penta-aza ligands and their gadolinium(III) complexes: new potential contrast agents in magnetic resonance imaging - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethanol | CAS#:55489-58-2 | Chemsrc [chemsrc.com]

Thermodynamic Stability of 1-(Benzyloxymethyl)tri(ethylene glycol) at Room Temperature: A Technical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery—particularly in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced polymeric materials—heterobifunctional linkers are critical. 1-(Benzyloxymethyl)tri(ethylene glycol) (CAS 118917-64-9), commonly referred to as BOM-PEG3-OH, serves as a highly versatile hydrophilic building block[1]. It features a triethylene glycol backbone terminated by a primary hydroxyl group on one end and a benzyloxymethyl (BOM) acetal ether on the other.

Understanding the thermodynamic stability of BOM-PEG3-OH at room temperature (298 K / 25°C) is paramount for ensuring the integrity of synthetic intermediates and formulated APIs. This whitepaper synthesizes the fundamental thermodynamic principles governing this molecule, details the causality behind its degradation pathways, and provides field-proven, self-validating experimental protocols for stability assessment.

Chemical Architecture & Thermodynamic Profiling

The thermodynamic stability of BOM-PEG3-OH is dictated by its two distinct structural domains: the triethylene glycol (PEG3) backbone and the benzyloxymethyl (BOM) protecting group .

The BOM Acetal Linkage

The BOM group is a mixed formaldehyde acetal. Thermodynamically, acetals are highly stable in neutral and basic aqueous environments, as well as in the presence of strong nucleophiles and mild reducing agents[2][3]. At room temperature (25°C) and pH 7.4, the activation energy ( Ea ) required to cleave the C-O-C acetal bond is exceptionally high, rendering the molecule kinetically inert despite the thermodynamic favorability of hydrolysis in the presence of water.

However, under acidic conditions, the acetal oxygen is rapidly protonated. This lowers the activation energy barrier, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate[4]. This specific acid-catalyzed hydrolysis is thermodynamically driven toward the formation of benzyl alcohol, formaldehyde, and the deprotected triethylene glycol.

The PEG3 Backbone

While the ether linkages in the triethylene glycol chain are hydrolytically stable, they are susceptible to auto-oxidation. In the presence of ambient oxygen, light, or trace transition metals, the α -carbon adjacent to the ether oxygen can undergo hydrogen abstraction, forming a radical that reacts with O2 to yield hydroperoxides. At room temperature, this process is kinetically slow but thermodynamically spontaneous ( ΔG<0 ).

Fig 1: Primary thermodynamic degradation pathways of BOM-PEG3-OH at room temperature.

Quantitative Thermodynamic Data

The following table summarizes the baseline thermodynamic and kinetic stability parameters of BOM-PEG3-OH at 25°C (298 K) across various environmental conditions.

Table 1: Thermodynamic and Kinetic Stability Matrix of BOM-PEG3-OH at 25°C

| Environmental Condition | Primary Degradation Mechanism | Estimated Half-Life ( t1/2 ) | Gibbs Free Energy of Degradation ( ΔG‡ ) |

| Aqueous Buffer (pH 7.4) | None (Kinetically Stable) | > 2 Years | High ( >100 kJ/mol ) |

| Aqueous Buffer (pH 9.0) | None (Base Stable) | > 2 Years | High ( >100 kJ/mol ) |

| Aqueous Buffer (pH 3.0) | Specific Acid Hydrolysis | 14 - 24 Hours | Low ( ≈65 kJ/mol ) |

| Organic Solvent (THF/DCM) | None (Stable) | > 3 Years | N/A |

| Ambient Air (Light/O2) | Auto-oxidation | 6 - 8 Months | Moderate ( ≈85 kJ/mol ) |

Experimental Methodologies for Stability Assessment

To rigorously evaluate the stability of BOM-PEG3-OH, scientists must employ self-validating experimental designs. The protocols below are engineered to ensure that observed degradation is definitively causal and not an artifact of sample handling.

Fig 2: Self-validating workflow for thermodynamic stability assessment.

Protocol 1: Kinetic Degradation Mapping via RP-HPLC-MS/MS

This protocol isolates the acid-catalyzed hydrolysis pathway to determine the exact kinetic rate constants.

Causality & Design Rationale: We utilize a pH 3.0 buffer to deliberately lower the activation energy of the acetal cleavage. Crucially, aliquots must be quenched (neutralized) immediately upon sampling. If quenching is omitted, the sample will continue to degrade while sitting in the autosampler queue, leading to artificially inflated degradation rates and invalidating the thermodynamic calculations.

Step-by-Step Methodology:

-

Preparation: Dissolve BOM-PEG3-OH to a final concentration of 1.0 mg/mL in a 50 mM Citrate buffer (pH 3.0). Prepare identical control samples in 50 mM Phosphate buffer (pH 7.4).

-

Incubation: Place the sealed vials in a thermostatically controlled incubator at exactly 25.0°C ( ±0.1°C ).

-

Sampling & Quenching (Self-Validating Step): At predefined time points (0, 2, 4, 8, 12, and 24 hours), extract a 100 μ L aliquot. Immediately transfer it into a vial containing 100 μ L of 100 mM Tris base (pH 9.0) to instantly neutralize the acid and halt the hydrolysis reaction.

-

Internal Standard Addition: Add 10 μ L of a stable isotope-labeled internal standard (e.g., d5 -benzyl alcohol) to correct for any ionization suppression during mass spectrometry.

-

Analysis: Inject 5 μ L onto a C18 Reverse-Phase HPLC column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor the parent mass ( [M+H]+=271.15 ) and the primary degradant, benzyl alcohol ( [M+H]+=109.06 ).

-

Data Processing: Plot ln([BOM-PEG3-OH]t/[BOM-PEG3-OH]0) versus time to extract the first-order rate constant ( k ).

Protocol 2: Real-Time Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

While HPLC provides discrete snapshots, IMC continuously measures the heat flow ( dQ/dt ) associated with bond breaking, offering a real-time thermodynamic profile.

Causality & Design Rationale: Auto-oxidation of the PEG chain at room temperature is too slow to accurately quantify via short-term HPLC without forced degradation (which alters the mechanism). IMC can detect sub-microwatt heat flows, allowing us to observe the spontaneous thermodynamics of auto-oxidation in its native state without artificial acceleration.

Step-by-Step Methodology:

-

Calibration: Calibrate the microcalorimeter using a known electrical heat pulse at 298 K to establish the baseline sensitivity (typically < 0.1 μ W).

-

Sample Loading: Load 1.0 g of neat BOM-PEG3-OH into a sterile glass ampoule. Seal the ampoule under ambient air (to allow auto-oxidation) and prepare a reference ampoule sealed under Argon (to serve as the non-oxidizing baseline).

-

Equilibration: Lower the ampoules into the calorimeter block set to 25.0°C. Allow 24 hours for thermal equilibration to dissipate the frictional heat of insertion.

-

Monitoring: Record the differential heat flow between the oxygen-exposed sample and the Argon-purged reference over 14 days.

-

Interpretation: An exothermic shift in the baseline of the ambient sample indicates the spontaneous formation of hydroperoxides ( ΔH<0 ). Integration of the heat flow curve provides the total enthalpy of the degradation process.

Storage and Handling Directives

Based on the thermodynamic profiles established above, the following protocols must be strictly adhered to in order to maintain the structural integrity of BOM-PEG3-OH during long-term storage:

-

Temperature: Store at or below -20°C for long-term storage to kinetically freeze any potential auto-oxidation or trace hydrolysis.

-

Atmosphere: Flush containers with an inert gas (Argon or Nitrogen) prior to sealing to eliminate the O2 required for PEG chain auto-oxidation.

-

Moisture Control: Store over desiccants. The BOM acetal is highly stable, but trace ambient moisture combined with atmospheric CO2 (which forms weak carbonic acid) can initiate slow, long-term hydrolysis over several years[3][5].

References

- 118917-64-9 | 1-(Benzyloxymethyl)tri(ethylene glycol)

- Synthesis and Interfacial Behavior of Amphiphilic Hyperbranched Polymers: Poly(ethylene oxide)

- Source: nih.

- Source: iitb.ac.

- Stability of Benzyloxymethyl Ether Under Acidic and ...

- Source: acs.

Sources

Mechanism of Action for 1-(Benzyloxymethyl)tri(ethylene glycol) in Bioconjugation: An In-Depth Technical Guide

Executive Summary

In the landscape of advanced bioconjugation and polymer chemistry, linear polyethylene glycol (PEG) linkers often fall short when multi-valency or orthogonal functionalization is required. 1-(Benzyloxymethyl)tri(ethylene glycol) (CAS: 118917-64-9), also structurally described as 1-O-benzyl-3-O-(2-(2-hydroxyethoxy)ethyl)glycerol, circumvents these limitations. Acting as an asymmetric, heterotrifunctional scaffold, this molecule provides three distinct reactive nodes: a highly nucleophilic primary hydroxyl, a sterically hindered secondary hydroxyl, and a latent primary hydroxyl masked as a benzyl ether. This whitepaper dissects the mechanistic causality behind its reactivity and provides field-proven protocols for its application in Antibody-Drug Conjugates (ADCs) and hyperbranched polymer synthesis.

Structural Anatomy & Mechanistic Rationale

The core utility of 1-(Benzyloxymethyl)tri(ethylene glycol) (BOM-TEG) lies in its precise spatial and electronic asymmetry. The molecule's formula ( C14H22O5 )[1] forms a branched architecture that inherently dictates its orthogonal reactivity:

-

Node A (Primary Hydroxyl): Located at the terminus of the diethylene glycol chain, this group is sterically unencumbered. It serves as the primary site for initial electrophilic attack (e.g., tosylation, esterification) due to its high relative nucleophilicity.

-

Node B (Secondary Hydroxyl): Situated at the branching point of the glycerol-derived backbone. The adjacent ether linkages and the bulky benzyloxymethyl group create significant steric hindrance. This allows Node A to be functionalized selectively without the need for transient protection of Node B.

-

Node C (Benzyl Ether): The benzyloxymethyl group acts as a robust protecting group, inert to the basic and mildly acidic conditions typical of bioconjugation[2]. Upon catalytic hydrogenolysis, it undergoes cleavage to reveal a new, highly reactive primary hydroxyl group, enabling late-stage payload attachment.

This orthogonal addressability was first leveraged in the synthesis of complex crown and azacrown ethers[3], and has since been adapted for the controlled radical polymerization of amphiphilic hyperbranched polymers[4].

Figure 1: Orthogonal reactivity pathways of the BOM-TEG scaffold.

Quantitative Reactivity Profiling

To design predictable bioconjugation workflows, understanding the relative reaction kinetics of the BOM-TEG nodes is critical. The table below summarizes the quantitative parameters that govern experimental design.

| Functional Node | Chemical Group | Relative Reactivity ( krel ) | Activation / Deprotection Condition | Primary Bioconjugation Role |

| Node A | Primary Hydroxyl | ~100 (Baseline) | TsCl/Pyridine or DCC/DMAP | Initial functionalization (e.g., Azidation, RAFT CTA) |

| Node B | Secondary Hydroxyl | < 5 | Strong base + Alkyl halide | Secondary payload attachment or branching point |

| Node C | Benzyl Ether | 0 (Inert to nucleophiles) | H2 , Pd/C (Hydrogenolysis) | Latent reactive site for late-stage post-modification |

Experimental Protocols & Self-Validating Workflows

Protocol 1: Selective Azidation for Click-Ready Linkers

To utilize BOM-TEG in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for ADC construction, the primary hydroxyl must be selectively converted to an azide.

Causality & Mechanism: Pyridine acts as both the solvent and the base, neutralizing the HCl byproduct. The low temperature (0 °C) suppresses the reaction of the sterically hindered secondary hydroxyl, ensuring >95% regioselectivity for Node A.

Step-by-Step Methodology:

-

Tosylation: Dissolve 1.0 eq of BOM-TEG in anhydrous pyridine and cool to 0 °C under argon.

-

Add 1.05 eq of p-Toluenesulfonyl chloride (TsCl) portion-wise. Stir for 4 hours at 0 °C.

-

Validation: Monitor via TLC. The starting material should disappear, replaced by a less polar spot. Quench with ice water and extract with Dichloromethane (DCM).

-

Azidation: Dissolve the crude tosylate in anhydrous DMF. Add 2.0 eq of Sodium Azide ( NaN3 ) and heat to 80 °C for 12 hours.

-

Validation: Perform FT-IR analysis on the purified product. A strong, sharp absorption band at ~2100 cm−1 confirms the successful incorporation of the azide group.

Protocol 2: RAFT Macroinitiator Synthesis via Orthogonal Protection

For the synthesis of amphiphilic hyperbranched polymers, BOM-TEG is used to initiate Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization[4].

Causality & Mechanism: The primary hydroxyl is first protected with a tert-butyldimethylsilyl (TBS) group. This forces the subsequent esterification of the RAFT Chain Transfer Agent (CTA) to occur exclusively at the secondary hydroxyl (Node B), creating a highly controlled branching architecture.

Step-by-Step Methodology:

-

Protection: React BOM-TEG with 1.1 eq of TBS-Cl and 1.2 eq of Triethylamine in dry THF for 24 hours at room temperature[4].

-

Esterification: Combine the TBS-protected intermediate with 1.2 eq of a carboxylic acid-functionalized RAFT CTA (e.g., S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate).

-

Add 1.2 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP at 0 °C[4].

-

Validation: The reaction generates N,N'-Dicyclohexylurea (DCU) as a white precipitate, serving as a visual confirmation of successful dehydration and ester bond formation. Filter the urea and isolate the macroinitiator.

Figure 2: Step-by-step workflow for constructing a high-DAR Antibody-Drug Conjugate using BOM-TEG.

Conclusion

1-(Benzyloxymethyl)tri(ethylene glycol) transcends the traditional role of a passive PEG spacer. By offering three orthogonally addressable reactive sites, it empowers researchers to design complex, multi-valent bioconjugates and hyperbranched polymers with absolute regiochemical control. Whether utilized as a precursor for crown ethers[3] or as a linchpin in next-generation ADC linkers, its mechanistic reliability makes it an indispensable tool in modern synthetic biology and drug development.

References

-

Stibor, I., Kocian, O., Holy, P., & Zavada, J. (1987). "A convenient synthesis of crown and azacrown ethers with pendant oxirane group." Collection of Czechoslovak Chemical Communications, 52(10), 2500-2507.[Link]

-

Peleshanko, S., et al. (2006). "Synthesis and Interfacial Behavior of Amphiphilic Hyperbranched Polymers: Poly(ethylene oxide)−Polystyrene Hyperbranches." Macromolecules, 39(14), 4746-4755.[Link]

Sources

Application Note: Utilizing 1-(Benzyloxymethyl)tri(ethylene glycol) in PROTAC Linker Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Strategic Rationale

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation. A critical component of PROTAC design is the linker connecting the Target Protein (POI) ligand to the E3 Ubiquitin Ligase ligand. Triethylene glycol (PEG3) is highly favored due to its optimal spatial geometry, flexibility, and ability to enhance aqueous solubility.

However, synthesizing PROTACs with symmetrical PEG3 presents a major challenge: statistical desymmetrization . Reacting unprotected PEG3 with a ligand often results in dimerization (Ligand-PEG3-Ligand) and complex statistical mixtures that are notoriously difficult to purify.

The Solution: Utilizing 1-(Benzyloxymethyl)tri(ethylene glycol) (CAS: 118917-64-9),[1]. Also known as BOM-PEG3-OH, this reagent masks one hydroxyl group as a benzyloxymethyl (BOM) acetal. As a Senior Application Scientist, I highly recommend the BOM group over a standard Benzyl (Bn) ether. While standard benzyl ethers require harsh reductive conditions (Pd/C, H₂) that can inadvertently dehalogenate sensitive aryl chlorides found in many E3 ligands (e.g., VHL ligand VH032), the BOM group is an ether-acetal. This allows for orthogonal deprotection under mild acidic conditions, preserving the structural integrity of complex PROTAC warheads[2],[3].

Mechanism of Action: The PROTAC System

To understand the spatial requirements of the linker, we must visualize the ternary complex formation that the PEG3 linker facilitates.

Fig 1: PROTAC-mediated ternary complex formation leading to ubiquitination and degradation.

Quantitative Data: Protecting Group Comparison

The table below summarizes the quantitative advantages of using the BOM protecting group over standard alternatives in PROTAC synthesis, specifically highlighting the dual-modality deprotection conditions[2].

| Protecting Group | Deprotection Reagents | Temp / Time | Yield | Aryl Halide Compatibility |

| BOM (Acetal) | HCl, NaI, Acetone/H₂O | RT / 21 h | 65% | Yes (Orthogonal cleavage) |

| BOM (Acetal) | H₂, Pd/C, EtOH | Reflux / 45 min | 94% | No (Dehalogenation risk) |

| Benzyl (Ether) | H₂, Pd/C, MeOH | RT / 12 h | >90% | No (Dehalogenation risk) |

| None (Free PEG) | N/A | N/A | <30% | Yes (High dimerization risk) |

Data synthesis indicates that while reductive cleavage of BOM is faster and higher yielding (94%), the acidic cleavage (65%) provides a vital orthogonal pathway when halogenated ligands are present[2],[4].

Experimental Workflows & Validated Protocols

The following self-validating protocols detail the stepwise assembly of a PROTAC using 1-(Benzyloxymethyl)tri(ethylene glycol).

Protocol A: Activation of BOM-PEG3-OH (Tosylation)

Causality Insight: We convert the free hydroxyl to a tosylate rather than a mesylate. Tosylates possess a UV-active aromatic ring, allowing for real-time tracking of the linker via LC-MS/UV during the subsequent conjugation step.

-

Setup: Dissolve 1.0 eq of 1-(Benzyloxymethyl)tri(ethylene glycol) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

-

Base Addition: Add 2.0 eq of Triethylamine (Et₃N) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Cool the mixture to 0 °C.

-

Activation: Slowly add 1.2 eq of p-Toluenesulfonyl chloride (TsCl) in DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The UV-active product spot should appear at a higher Rf than the starting material.

-

Workup: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield BOM-PEG3-OTs.

Protocol B: First Conjugation (E3 Ligase Ligand Attachment)

Causality Insight: We use K₂CO₃ in DMF. This mild base is strong enough to deprotonate the phenol/amine of the E3 ligand (e.g., a VHL or CRBN binder) but weak enough to prevent the epimerization of sensitive stereocenters on the ligand.

-

Setup: Dissolve 1.0 eq of the E3 Ligand and 1.1 eq of BOM-PEG3-OTs in anhydrous DMF (0.1 M).

-

Alkylation: Add 2.0 eq of anhydrous K₂CO₃. Heat to 60 °C for 12 hours.

-

Validation: Analyze via LC-MS. Look for the mass of the E3 Ligand + BOM-PEG3 adduct.

-

Workup: Dilute with EtOAc, wash extensively with LiCl (5% aqueous) to remove DMF, dry, and purify.

Protocol C: Orthogonal BOM Deprotection

Causality Insight: If the E3 ligand contains an aryl chloride (common in VHL ligands), Pd/C hydrogenation will destroy the warhead. We utilize the acetal nature of the BOM group for mild acidic cleavage[2].

-

Setup: Dissolve the BOM-protected intermediate in a 4:1 mixture of Acetone and H₂O.

-

Cleavage: Add 2.0 eq of NaI and 1.0 eq of concentrated HCl. Stir at room temperature for 21 hours.

-

Note: NaI acts as a nucleophilic catalyst, trapping the intermediate oxocarbenium ion and driving the equilibrium forward without requiring harsh heat[2].

-

-

Validation: LC-MS will show a mass shift of -120 Da (loss of the BOM group).

-

Workup: Quench with saturated NaHCO₃, extract with DCM, and purify to isolate the free E3-Ligand-PEG3-OH.

Protocol D: Final PROTAC Assembly (Mitsunobu Coupling)

-

Setup: Dissolve the E3-Ligand-PEG3-OH (1.0 eq), the POI Ligand (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C.

-

Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

-

Reaction: Stir at room temperature for 16 hours.

-

Purification: Concentrate and purify via preparative HPLC to yield the final PROTAC.

Synthetic Workflow Visualization

Fig 2: Stepwise synthetic workflow utilizing BOM-PEG3-OH to prevent dimerization and dehalogenation.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. synarchive.com [synarchive.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]

PEGylation of therapeutic peptides with 1-(Benzyloxymethyl)tri(ethylene glycol)

An Application Note and Protocol for the PEGylation of Therapeutic Peptides Using 1-(Benzyloxymethyl)tri(ethylene glycol) as a Precursor

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a cornerstone of modern drug delivery. For therapeutic peptides, this modification can dramatically improve pharmacokinetic and pharmacodynamic properties by increasing hydrodynamic size, which reduces renal clearance and shields the peptide from proteolytic degradation. This leads to a longer circulation half-life, reduced dosing frequency, and potentially lower immunogenicity.

The choice of PEGylating reagent is critical and dictates the conjugation strategy. While many activated PEGs are commercially available, the use of custom or non-standard PEG precursors like 1-(Benzyloxymethyl)tri(ethylene glycol) offers flexibility in designing novel linker chemistries. However, this specific molecule is not a direct PEGylating agent; it is a protected precursor. The benzyloxymethyl (BOM) group serves as a protecting group for the terminal hydroxyl function of the tri(ethylene glycol) chain.

This application note provides a comprehensive, two-part protocol for the successful use of this precursor in peptide PEGylation.

-

Part 1 details the necessary synthetic activation of the precursor: the deprotection of the BOM group to yield the free hydroxyl, followed by its conversion into a reactive N-Hydroxysuccinimide (NHS) ester. This transformation creates a reagent capable of efficiently reacting with primary amines on a peptide.

-

Part 2 describes the conjugation of the activated PEG-NHS ester to a model therapeutic peptide, followed by detailed protocols for the purification and characterization of the final PEGylated product.

This guide is intended for researchers and drug development professionals with a background in chemistry and biochemistry. It emphasizes the rationale behind experimental choices to ensure robust and reproducible outcomes.

Principle of the Method

The overall strategy involves a three-stage process: Activation , Conjugation , and Analysis .

-

Activation: The inert 1-(Benzyloxymethyl)tri(ethylene glycol) is chemically transformed into an amine-reactive reagent. This involves:

-

Deprotection: Removal of the BOM protecting group via catalytic hydrogenation to expose a terminal hydroxyl group.

-

Activation: Conversion of the hydroxyl group into a highly reactive succinimidyl carbonate, which readily forms stable amide bonds with primary amines (e.g., lysine residues, N-terminus) on a peptide under mild basic conditions.

-

-

Conjugation: The activated PEG reagent is incubated with the target peptide in a suitable buffer system. The reaction pH is maintained between 7.5 and 8.5 to ensure the target amine groups are deprotonated and thus sufficiently nucleophilic, while minimizing hydrolysis of the active ester.

-

Purification & Analysis: The reaction mixture, containing the PEGylated peptide, unreacted peptide, and excess PEG reagent, is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The final product is then characterized by Mass Spectrometry (MS) to confirm the covalent attachment of the PEG chain and by analytical RP-HPLC to determine purity.

Workflow Overview

Figure 1. Overall experimental workflow from reagent activation to final product analysis.

Part 1: Synthesis and Activation of the PEGylating Reagent

This section outlines the chemical conversion of the inactive precursor into an amine-reactive PEGylating agent.

Materials and Reagents (Part 1)

| Reagent | Supplier | Grade | Notes |

| 1-(Benzyloxymethyl)tri(ethylene glycol) | Custom Synthesis/Acros | N/A | Starting material |

| Palladium on Carbon (Pd/C), 10% | Sigma-Aldrich | Catalyst Grade | Handle with care, pyrophoric when dry |

| Methanol (MeOH), Anhydrous | Sigma-Aldrich | ACS Grade | |

| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | DriSolv® | |

| Disuccinimidyl Carbonate (DSC) | Sigma-Aldrich | ≥98% (HPLC) | Moisture sensitive |

| Pyridine, Anhydrous | Sigma-Aldrich | DriSolv® | Use in a fume hood |

| Diethyl Ether | Fisher Scientific | ACS Grade | For precipitation |

| Celite® | Sigma-Aldrich | N/A | Filtration aid |

Protocol 1A: Deprotection of BOM-Protected PEG

This protocol removes the BOM group via catalytic hydrogenation to yield the free hydroxyl intermediate.

-

Setup: In a round-bottom flask suitable for hydrogenation, dissolve 1-(Benzyloxymethyl)tri(ethylene glycol) (1.0 eq) in anhydrous methanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution (approx. 5-10% by weight of the starting material).

-

Expert Insight: The catalyst should be added under an inert atmosphere (e.g., Nitrogen or Argon) to prevent ignition, as dry Pd/C can be pyrophoric.

-

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and then maintain a positive pressure of H₂ (typically balloon pressure is sufficient for this transformation).

-

Reaction Monitoring: Vigorously stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-16 hours).

-

Work-up: Once the reaction is complete, carefully purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Causality Note: Celite® is used to prevent the fine catalyst particles from passing through the filter paper. The pad should be washed with additional methanol to ensure complete recovery of the product.

-

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude HO-tri(ethylene glycol) intermediate as an oil. This product is often used directly in the next step without further purification.

Protocol 1B: Activation of HO-PEG with Disuccinimidyl Carbonate (DSC)

This protocol activates the terminal hydroxyl group to create the amine-reactive NHS ester.

-

Setup: Under an inert atmosphere, dissolve the crude HO-PEG intermediate (1.0 eq) from the previous step in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add Disuccinimidyl Carbonate (DSC) (1.2 - 1.5 eq) to the solution, followed by the slow, dropwise addition of anhydrous pyridine (2.0 eq).

-

Expert Insight: DSC is a highly effective and common reagent for activating hydroxyls. Pyridine acts as a base to deprotonate the hydroxyl, facilitating its attack on the central carbonate of DSC. Anhydrous conditions are critical to prevent hydrolysis of DSC and the activated product.

-

-

Reaction: Stir the reaction mixture at room temperature. Monitor the formation of the activated PEG-succinimidyl carbonate by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic layer sequentially with a 5% aqueous HCl solution (to remove pyridine), saturated aqueous NaHCO₃, and finally, brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or, if sufficiently pure, precipitated by adding the concentrated oil dropwise into cold diethyl ether.

-

Verification & Storage: Confirm the structure and purity of the final activated PEG-NHS ester by ¹H NMR and LC-MS. Store the final product under an inert atmosphere at -20°C, protected from moisture.

Part 2: PEGylation of a Model Therapeutic Peptide

This section provides a detailed protocol for conjugating the synthesized PEG-NHS ester to a peptide.

Materials and Reagents (Part 2)

| Reagent | Supplier | Grade | Notes |

| Model Peptide (e.g., GLP-1, Exenatide) | Genscript | >95% Purity | Must contain at least one primary amine (Lysine or N-terminus) |

| Activated PEG-NHS Ester | From Part 1 | >90% Purity | |

| Sodium Phosphate Buffer, 100 mM | In-house prep | pH 7.5 - 8.0 | Reaction buffer |

| Hydroxylamine, 1 M | Sigma-Aldrich | Reagent Grade | Quenching agent |

| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | HPLC Grade | For HPLC mobile phase |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | HPLC Grade | For HPLC mobile phase |

| Water, Ultrapure | In-house system | Type I | For HPLC mobile phase |

Protocol 2A: Peptide Conjugation

-

Peptide Preparation: Dissolve the lyophilized therapeutic peptide in the 100 mM sodium phosphate reaction buffer (pH 7.5) to a final concentration of 2-5 mg/mL.

-

Causality Note: The slightly basic pH is a critical compromise. It deprotonates the target primary amines, making them nucleophilic, but is not so high as to cause significant, rapid hydrolysis of the PEG-NHS ester.

-

-

Reagent Preparation: Immediately before use, dissolve the activated PEG-NHS ester in a small amount of anhydrous DMSO or ACN.

-